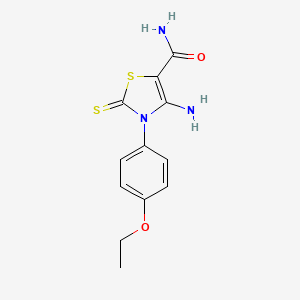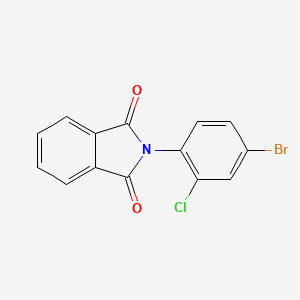
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione, also known as BRD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of topoisomerase IIα by binding to its ATPase domain, thereby preventing the enzyme from carrying out its normal function of DNA replication. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione has been found to have a cytotoxic effect on cancer cells, inducing apoptosis and inhibiting tumor growth. However, it has also been found to have a low toxicity profile in normal cells, making it a promising candidate for further development as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of topoisomerase IIα. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione for maximum efficacy in cancer treatment. Finally, the potential applications of 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione in other fields such as material science and organic synthesis should also be explored.
In conclusion, 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione is a promising compound with potential applications in medicinal chemistry and other fields. Its mechanism of action, cytotoxic effects on cancer cells, and low toxicity profile make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-bromo-2-chlorobenzoic acid and phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The reaction yields a yellow crystalline powder that is purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione has been found to have potential applications in medicinal chemistry, specifically in the development of anti-cancer agents. Studies have shown that 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione induces apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication. Additionally, 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth of tumor cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUJSICKWJZOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)
![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)

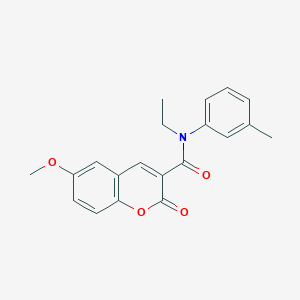
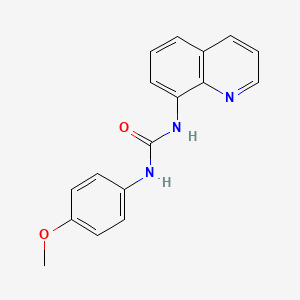
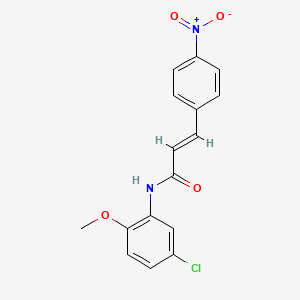

![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)
